molecular formula C15H12N4O2 B12152084 2-amino-N-(2-oxoindol-3-yl)benzohydrazide CAS No. 5061-17-6

2-amino-N-(2-oxoindol-3-yl)benzohydrazide

Cat. No.: B12152084
CAS No.: 5061-17-6
M. Wt: 280.28 g/mol
InChI Key: NUQVCAJHYBOSPD-UHFFFAOYSA-N
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Description

2-amino-N-(2-oxoindol-3-yl)benzohydrazide is an organic compound with the molecular formula C15H12N4O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features an indole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 2-amino-N-(2-oxoindol-3-yl)benzohydrazide typically involves the reaction of 2-oxoindole-3-carboxylic acid hydrazide with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis, which has been shown to provide good yields and is more eco-friendly compared to conventional methods .

Chemical Reactions Analysis

2-amino-N-(2-oxoindol-3-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-oxoindol-3-yl)benzohydrazide involves its interaction with molecular targets such as metal ions in coordination complexes. The indole moiety allows for chelation with metal ions, forming stable complexes that can inhibit corrosion or exhibit biological activity. In medicinal applications, the compound may interact with cellular targets to exert anticancer effects, although the exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

2-amino-N-(2-oxoindol-3-yl)benzohydrazide can be compared with other similar compounds, such as:

Properties

CAS No.

5061-17-6

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

2-amino-N-(2-oxoindol-3-yl)benzohydrazide

InChI

InChI=1S/C15H12N4O2/c16-11-7-3-1-5-9(11)15(21)19(17)13-10-6-2-4-8-12(10)18-14(13)20/h1-8H,16-17H2

InChI Key

NUQVCAJHYBOSPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(C2=C3C=CC=CC3=NC2=O)N)N

Origin of Product

United States

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